

Growth of Aluminum Oxynitride Films Using TDMAA: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(dimethylamido)aluminum(III)*

Cat. No.: B1591162

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the growth of aluminum oxynitride (AlON) films utilizing Tetrakis(dimethylamido)aluminum (TDMAA) as the aluminum precursor. These protocols are primarily based on Atomic Layer Deposition (ALD) techniques, which offer precise control over film thickness and composition at the atomic scale.

Introduction to AlON and TDMAA

Aluminum oxynitride (AlON) is a ceramic material with a unique combination of properties, including optical transparency, high hardness, and excellent resistance to corrosion and radiation.^{[1][2]} These characteristics make it a promising material for a variety of applications, from transparent armor to protective coatings on medical devices and drug delivery systems.

Tetrakis(dimethylamido)aluminum (TDMAA), with the chemical formula $\text{Al}(\text{N}(\text{CH}_3)_2)_3$, is an organometallic compound well-suited as a precursor for the deposition of aluminum-containing thin films.^[3] Its use in ALD processes for growing aluminum nitride (AlN) and AlON films is advantageous due to its high reactivity and thermal stability within typical ALD temperature windows.^{[4][5]} Notably, TDMAA can lead to films with lower carbon and oxygen impurity levels compared to other common aluminum precursors like trimethylaluminum (TMA).^[4]

Deposition Methodologies

Atomic Layer Deposition (ALD) is the primary method discussed for the growth of AlON films using TDMAA. ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions. This process allows for the deposition of conformal films with precise thickness control, even on complex topographies.

A variation of ALD, known as Atomic Layer Annealing (ALA), has also been shown to produce high-quality, crystalline AlN films at low temperatures ($\leq 400^{\circ}\text{C}$) using TDMAA and hydrazine (N_2H_4).^{[4][6]} This technique involves an additional argon plasma treatment step to enhance film crystallinity.

Experimental Data Summary

The following tables summarize quantitative data from various studies on the growth of aluminum-based films using TDMAA.

Table 1: Deposition Parameters for AlN and AlON Films using TDMAA

Parameter	Value	Deposition Method	Co-reactant(s)	Substrate	Reference
Deposition Temperature	170 - 290 °C	ALD	NH_3 , H_2O	Silicon <100>	[7]
Optimal Deposition Temp.	200 - 230 °C	ALD	NH_3	Silicon <100>	[7]
Deposition Temperature	400 °C	ALD / ALA	N_2H_4	Si(111)	[4]
TDMAA Bottle Temperature	105 °C	ALA	N_2H_4	Si(111)	[4]
TDMAA Pulse Time	4 s	ALD	NH_3	-	[5]
NH ₃ Pulse Time	12 s	ALD	-	-	[5]

Table 2: Properties of AlN and AlON Films Grown with TDMAA

Property	Value	Deposition Method	Deposition Temp.	Co-reactant(s)	Reference
Deposition Rate (AlN)	~0.8 Å/cycle	Thermal ALD	200 °C	NH ₃	[5][7]
Deposition Rate (AlN)	> 1 Å/cycle	Plasma ALD	-	NH ₃	[5]
N/Al Atomic Ratio (AlN)	~1.3	ALD	200 °C	NH ₃	[7]
AlON Composition	Al _{0.5} O _{0.43} N _{0.07}	ALD	200 °C	NH ₃ , H ₂ O	[7]
Impurity Content (C/O)	< 2 at. %	ALA	400 °C	N ₂ H ₄	[4]
AlN Film Density	2.36 g/cm ³	ALD	200 °C	N ₂ H ₄	[7]
AlN Film Density	2.22 g/cm ³	ALD	200 °C	NH ₃	[7]

Experimental Protocols

The following are generalized protocols for the deposition of AlN and AlON films using TDMAA in an ALD reactor. These should be adapted and optimized for specific equipment and research goals.

Protocol for Thermal ALD of Aluminum Nitride (AlN)

This protocol is based on the use of TDMAA and ammonia (NH₃).

- Substrate Preparation:

- Clean the silicon substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
- Load the substrate into the ALD reactor.

• Reactor Setup:

- Set the reactor chamber temperature to the desired deposition temperature (e.g., 200 °C).
[\[7\]](#)
- Heat the TDMAA precursor bottle to a stable temperature to ensure sufficient vapor pressure.

• ALD Cycle:

- Step 1: TDMAA Pulse: Introduce TDMAA vapor into the reactor chamber for a set duration (e.g., 4 seconds) to allow for the self-limiting chemisorption of the precursor onto the substrate surface.
[\[5\]](#)
- Step 2: Purge: Purge the reactor with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove any unreacted TDMAA and gaseous byproducts.
- Step 3: Ammonia (NH₃) Pulse: Introduce NH₃ gas into the chamber for a set duration (e.g., 12 seconds) to react with the adsorbed TDMAA layer, forming AlN.
[\[5\]](#)
- Step 4: Purge: Purge the reactor again with the inert gas to remove unreacted NH₃ and reaction byproducts.

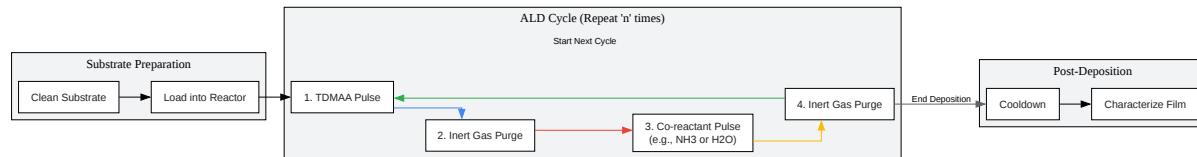
• Film Growth:

- Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The thickness can be estimated based on the growth per cycle (GPC), which is approximately 0.8 Å/cycle at 200 °C.
[\[5\]](#)
[\[7\]](#)

• Cooldown and Characterization:

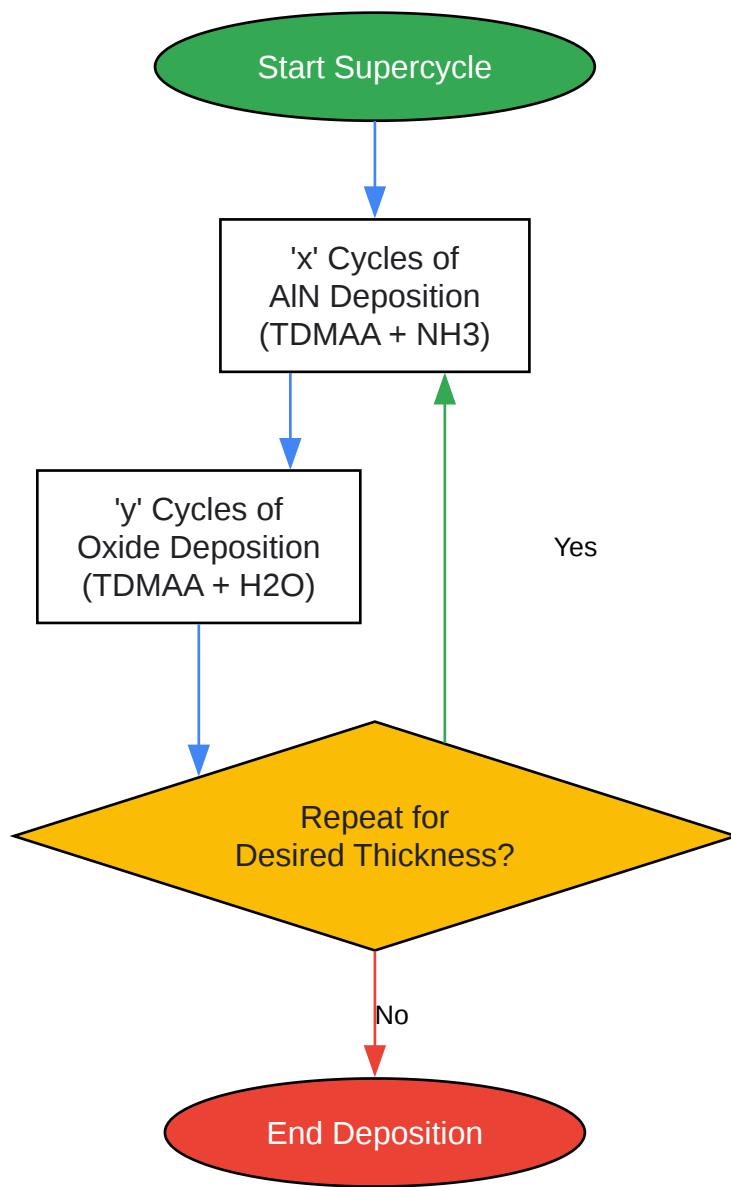
- After the final cycle, cool down the reactor under an inert atmosphere.

- Remove the coated substrate for characterization (e.g., ellipsometry for thickness, XPS for composition).


Protocol for ALD of Aluminum Oxynitride (AlON)

This protocol introduces water vapor periodically during the AlN ALD process to incorporate oxygen into the film.

- Follow Steps 1 and 2 from the AlN protocol.
- Modified ALD Supercycle:
 - Perform a set number of standard AlN ALD cycles as described in the AlN protocol (e.g., 'x' cycles).
 - Water (H₂O) Pulse Cycle:
 - Step 2a: H₂O Pulse: Introduce water vapor into the reactor.
 - Step 2b: Purge: Purge the reactor with an inert gas.
 - The ratio of AlN cycles to H₂O pulse cycles will determine the final stoichiometry of the AlON film. For example, a composition of Al_{0.5}O_{0.43}N_{0.07} was achieved by periodically dosing with water vapor.[\[7\]](#)
- Film Growth:
 - Repeat the supercycle until the desired film thickness is reached.
- Follow Step 5 from the AlN protocol for cooldown and characterization.


Visualizations

The following diagrams illustrate the experimental workflows.

[Click to download full resolution via product page](#)

Caption: Atomic Layer Deposition (ALD) workflow for thin film growth.

[Click to download full resolution via product page](#)

Caption: Supercycle scheme for depositing aluminum oxynitride (AlON).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. conro.com [conro.com]
- 2. Aluminum Oxynitride: The Key to Creating Transparent Aluminum | by Naila Moloo | students x students [studentsxstudents.com]
- 3. Tris(dimethylamido)aluminum(III) 32093-39-3 [sigmaaldrich.com]
- 4. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 5. A mass spectrometrical surface chemistry study of aluminum nitride ALD from tris-dimethylamido aluminum and ammonia - Materials Advances (RSC Publishing)
DOI:10.1039/D4MA00922C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Growth of Aluminum Oxynitride Films Using TDMAA: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591162#growth-of-aluminum-oxynitride-films-using-tdmaa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

